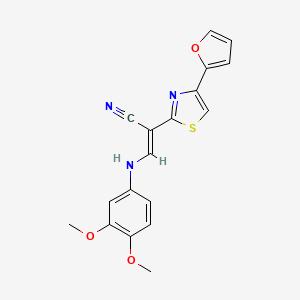

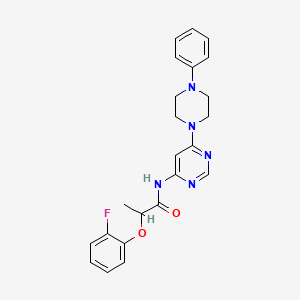

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylonitrile and possesses several unique properties that make it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile and its derivatives have been explored in various synthetic pathways, demonstrating their versatile roles in chemical synthesis. For instance, the reduction of similar acrylonitriles with lithium aluminum hydride has been shown to yield amino-ene derivatives, a reaction that underscores the manipulability of acrylonitrile compounds in producing a range of chemical structures Frolov et al., 2005. Moreover, the crystal structures of certain acrylonitrile derivatives have been detailed, providing insight into their molecular configurations Shinkre et al., 2008.

Anticancer Properties

A notable area of application for these compounds is in anticancer research. Synthesis and screening for anticancer properties of acrylonitrile derivatives have shown varying degrees of activity against cancer cell lines. Certain derivatives have exhibited moderate activity and sensitivity to specific breast cancer cell lines Matiichuk et al., 2022. This suggests potential therapeutic applications in targeting cancer cells.

Photophysical and Electronic Properties

The exploration of acrylonitrile derivatives extends into materials science, where their photophysical and electronic properties have been studied for potential applications in organic electronics. For example, investigations into the optical and electrical characteristics of asymmetric acrylonitrile derivatives have highlighted their suitability as electron acceptors in organic solar cells, demonstrating the broad utility of these compounds beyond traditional chemical synthesis Kazici et al., 2016.

Design and Application in Dye-Sensitized Solar Cells

Furthermore, the rational design of organic dyes incorporating acrylonitrile groups for use in dye-sensitized solar cells has been a subject of study. These efforts aim to optimize the dyes' electrical and optical properties to enhance the efficiency of solar energy conversion, showcasing the role of acrylonitrile derivatives in renewable energy technologies Zhang et al., 2018.

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-22-16-6-5-13(8-17(16)23-2)20-10-12(9-19)18-21-14(11-25-18)15-4-3-7-24-15/h3-8,10-11,20H,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQDQSFMQHOJOL-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylpropanamide](/img/structure/B2799787.png)

![methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2799788.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)

![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)